1-Bromo-4-methylcyclohex-1-ene
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Overview
Description
1-Bromo-4-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br. It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylcyclohex-1-ene can be synthesized through the bromination of 4-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 4-methylcyclohexene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired brominated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted cyclohexene derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 4-methylcyclohexene.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Substituted cyclohexenes (e.g., 4-methylcyclohexanol, 4-methylcyclohexylamine).
- 4-Methylcyclohexene (from elimination).
- Epoxides and other oxygenated derivatives (from oxidation) .
Scientific Research Applications
1-Bromo-4-methylcyclohex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution and elimination reactions. The compound’s reactivity is influenced by the steric and electronic effects of the methyl group and the cyclohexene ring .
Comparison with Similar Compounds
1-Bromo-4-methylcyclohexane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
4-Methylcyclohexene: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-4-chlorocyclohex-1-ene: Contains an additional halogen, leading to unique reactivity patterns.
Uniqueness: 1-Bromo-4-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a double bond in the cyclohexene ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1-bromo-4-methylcyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFYLLBQSSKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-84-6 |
Source
|
Record name | 1-bromo-4-methylcyclohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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